molecular formula C15H16NO4- B12366299 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester

5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester

Cat. No.: B12366299
M. Wt: 274.29 g/mol
InChI Key: ATCSVGGHJWQTPC-UHFFFAOYSA-M
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Description

5-Azaspiro[24]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a seven-membered ring and a five-membered ring, with a phenylmethyl ester group attached to one of the carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing both the nitrogen and carboxylic acid functionalities. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demand for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug candidates targeting specific diseases.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials with advanced functionalities.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of the nitrogen atom allow it to form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
  • 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-difluoro-, 5-(1,1-dimethylethyl) ester
  • 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-dichloro-, 5-(1,1-dimethylethyl) ester

Uniqueness

The uniqueness of 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester lies in its specific spirocyclic structure and the presence of the phenylmethyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with molecular targets further enhances its versatility compared to similar compounds.

Properties

Molecular Formula

C15H16NO4-

Molecular Weight

274.29 g/mol

IUPAC Name

5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1

InChI Key

ATCSVGGHJWQTPC-UHFFFAOYSA-M

Canonical SMILES

C1CN(CC12CC2C(=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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